molecular formula C21H25Cl2N3O4S2 B2970560 3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride CAS No. 1219215-98-1

3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride

Cat. No.: B2970560
CAS No.: 1219215-98-1
M. Wt: 518.47
InChI Key: DIAHTKRNGHPQAU-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a propanamide backbone linked to a 6-methoxybenzo[d]thiazol-2-yl group and a 4-chlorophenylsulfonyl moiety. The dimethylaminoethyl chain and hydrochloride salt enhance solubility, making it suitable for pharmacological applications. Its design integrates key pharmacophoric elements: the benzothiazole scaffold is associated with anticancer and antimicrobial activity , while the sulfonyl group improves metabolic stability and polarity . The methoxy substituent on the benzothiazole ring may modulate electronic and steric interactions with biological targets .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S2.ClH/c1-24(2)11-12-25(21-23-18-9-6-16(29-3)14-19(18)30-21)20(26)10-13-31(27,28)17-7-4-15(22)5-8-17;/h4-9,14H,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAHTKRNGHPQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H29ClN4O5SC_{23}H_{29}ClN_{4}O_{5}S. It features a sulfonamide group, a dimethylamino moiety, and a benzo[d]thiazole ring, which are key to its biological activity.

PropertyValue
Molecular Weight509.0182 g/mol
Melting Point759.6 °C
SolubilitySoluble in DMSO
LogP (octanol/water)5.71

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. The dimethylamino group is known to enhance cellular uptake and cytotoxicity against various cancer cell lines. For instance, studies on related compounds have shown that they can inhibit cell proliferation and induce apoptosis in tumor cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

The presence of the sulfonamide group suggests potential antimicrobial properties. Sulfonamides are widely recognized for their ability to inhibit bacterial folate synthesis. Preliminary studies on structurally analogous compounds indicate effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar antimicrobial characteristics .

The proposed mechanism of action involves the inhibition of specific enzyme pathways critical for cell survival and proliferation. For example, it may act as an inhibitor of certain kinases involved in cancer cell signaling pathways, thereby reducing tumor growth and metastasis . Additionally, the interaction with DNA or RNA synthesis pathways could contribute to its anticancer effects.

Case Studies

Comparison with Similar Compounds

Backbone and Functional Groups

  • Target Compound : Propanamide backbone with 4-chlorophenylsulfonyl and 6-methoxybenzo[d]thiazol-2-yl groups.
  • 2-((4-Chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Hydrochloride (): Acetamide backbone (shorter chain). Thioether linkage (less polar than sulfonyl). 6-Nitro substituent (electron-withdrawing) on benzothiazole. Dimethylaminopropyl chain (longer alkyl group) .
  • N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide Hydrochloride (): Propanamide backbone with phenyl group. 6-Fluoro substituent (electron-withdrawing) on benzothiazole. Dimethylaminopropyl chain .

Substituent Effects

  • 6-Nitro () : Electron-withdrawing group may reduce electron density, affecting binding interactions.
  • 6-Fluoro () : Moderate electron-withdrawing effect; improves membrane permeability due to lipophilicity.

Physicochemical Properties

Property Target Compound Compound Compound
Solubility High (hydrochloride salt) Moderate (thioether linkage) High (hydrochloride salt)
Lipophilicity (LogP) Moderate (sulfonyl group) Higher (thioether + nitro) Higher (fluoro + phenyl)
Stability High (sulfonyl resists oxidation) Lower (thioether prone to oxidation) Moderate (fluorine stable)

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